N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib
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Overview
Description
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of the well-known drug Osimertinib, which is used as a selective inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the treatment of non-small-cell lung cancer (NSCLC) due to its ability to target specific mutations in the EGFR gene .
Preparation Methods
The synthesis of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves multiple steps, starting from the parent compound OsimertinibThe reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .
Chemical Reactions Analysis
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological molecules, particularly its binding affinity to EGFR.
Medicine: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of EGFR inhibitors.
Industry: The compound is used in the quality control of pharmaceutical products containing Osimertinib.
Mechanism of Action
The mechanism of action of N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves its binding to mutant forms of EGFR, such as T790M, L858R, and exon 19 deletions. By binding to these mutant forms, the compound inhibits the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells .
Comparison with Similar Compounds
N’-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is unique compared to other EGFR inhibitors due to its specific structural modifications. Similar compounds include:
Osimertinib: The parent compound, which also targets EGFR mutations but has different pharmacokinetic properties.
Gefitinib: Another EGFR inhibitor, but it targets different mutations and has a different side effect profile.
Erlotinib: Similar to Gefitinib, it targets EGFR but is less specific for the T790M mutation
This compound’s uniqueness lies in its ability to selectively inhibit specific EGFR mutations while minimizing off-target effects, making it a valuable tool in cancer research and treatment.
Properties
Molecular Formula |
C22H24N6O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-methoxy-1-N,1-N-dimethyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine |
InChI |
InChI=1S/C22H24N6O/c1-27(2)20-12-21(29-4)18(11-16(20)23)26-22-24-10-9-17(25-22)15-13-28(3)19-8-6-5-7-14(15)19/h5-13H,23H2,1-4H3,(H,24,25,26) |
InChI Key |
IKEANNIWFABYFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)C)OC |
Origin of Product |
United States |
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